molecular formula C10H10N2O B1532310 2-(Cyclopropylamino)benzoxazole CAS No. 1125867-14-2

2-(Cyclopropylamino)benzoxazole

Cat. No. B1532310
M. Wt: 174.2 g/mol
InChI Key: RBWTZZBBNZQPIN-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)benzoxazole, also known as 2CPA, is an organic compound that is structurally related to the benzoxazole family of compounds. It has been studied extensively in the scientific community due to its potential applications in the pharmaceutical and chemical industries. 2CPA is a white crystalline solid with a melting point of 64-66°C and a boiling point of 149-150°C. It is soluble in water, ethanol, and methanol and is relatively stable under normal laboratory conditions.

Scientific Research Applications

    Medicinal and Pharmaceutical Applications

    • Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
    • It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
    • The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
    • Recent studies have shown benzoxazole derivatives to possess potent anticancer activity .

    Synthetic Organic Chemistry

    • Benzoxazole is a commonly used scaffold in synthetic organic chemistry .
    • A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

    Disease Targeting

    • Benzoxazole is an attractive scaffold in medicinal chemistry due to its diverse biological applications .
    • From 2016 to 2023, a plethora of benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities .
    • These derivatives have been used to target diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
    • However, some derivatives have limitations such as poor in vitro or in vivo activities .

    Functional Materials

    • The benzoxazole skeleton is present in a wide range of natural products, pharmaceuticals, and functional materials .
    • Many natural and synthetic benzoxazole-containing compounds exhibit a wide range of biological activities .
    • The benzoxazole skeleton also forms the active component in many marketed drugs .

    Synthetic Strategies

    • Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery .
    • A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .

    Pharmacological Activities

    • A total of ten distinct pharmacological activities demonstrated by the benzoxazoles synthesized between 2016 and 2023 have been documented .
    • In numerous instances, these compounds exhibited effects equal to or even more potent activities than standard drugs .

properties

IUPAC Name

N-cyclopropyl-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-4-9-8(3-1)12-10(13-9)11-7-5-6-7/h1-4,7H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWTZZBBNZQPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylamino)benzoxazole

CAS RN

1125867-14-2
Record name N-cyclopropyl-1,3-benzoxazol-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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